molecular formula C9H10F12O5 B15091699 carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol CAS No. 847755-25-3

carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol

Cat. No.: B15091699
CAS No.: 847755-25-3
M. Wt: 426.15 g/mol
InChI Key: XPVRABKOZUVRGX-UHFFFAOYSA-N
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Description

Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C4H4F6O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications, particularly in the synthesis of fluorinated materials and as a solvent in specialized chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as potassium fluoride and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated alcohols, carbonyl compounds, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to participate in these interactions, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability, reactivity, and the ability to participate in specific interactions. These properties make it particularly valuable in specialized applications where other similar compounds may not perform as effectively .

Properties

CAS No.

847755-25-3

Molecular Formula

C9H10F12O5

Molecular Weight

426.15 g/mol

IUPAC Name

carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol

InChI

InChI=1S/2C4H4F6O.CH2O3/c2*5-2(4(8,9)10)3(6,7)1-11;2-1(3)4/h2*2,11H,1H2;(H2,2,3,4)

InChI Key

XPVRABKOZUVRGX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)O.C(C(C(C(F)(F)F)F)(F)F)O.C(=O)(O)O

Origin of Product

United States

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